N,N-Dimethyl-p-toluidine

Description

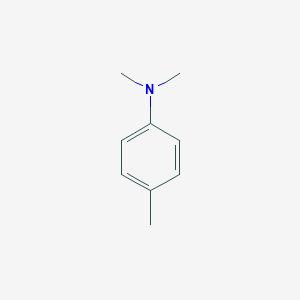

Structure

3D Structure

Properties

IUPAC Name |

N,N,4-trimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N/c1-8-4-6-9(7-5-8)10(2)3/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYVGXEWAOAAJEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N, Array | |

| Record name | N,N-DIMETHYL-P-TOLUIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17431 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N,N-DIMETHYL-p-TOLUIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0456 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0021832 | |

| Record name | N,N,4-Trimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0021832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

N,n-dimethyl-p-toluidine appears as a clear colorless liquid with an aromatic odor. Density 0.937 g / cm3 (Lancaster) and insoluble in water. Hence floats on water. Toxic by skin absorption and inhalation. May release toxic vapors when burned., Liquid, Clear colorless liquid with an aromatic odor. [CAMEO], YELLOW-BROWN VISCOUS (TECHNICAL-GRADE PRODUCT) LIQUID WITH CHARACTERISTIC ODOUR. | |

| Record name | N,N-DIMETHYL-P-TOLUIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17431 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzenamine, N,N,4-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N-Dimethyl-p-toluidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2197 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | N,N-DIMETHYL-p-TOLUIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0456 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

211 °C, 215 °C | |

| Record name | Dimethyl-4-toluidine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8202 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N,N-DIMETHYL-p-TOLUIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0456 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

76 °C (closed cup), 83 °C | |

| Record name | Dimethyl-4-toluidine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8202 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N,N-DIMETHYL-p-TOLUIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0456 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

In water, 455 mg/L, In water, 650 mg/L at 37 °C, Miscible with ethanol, ethyl ether; soluble in carbon tetrachloride, Solubility in water, g/l at 37 °C: 0.65 (very slightly soluble) | |

| Record name | Dimethyl-4-toluidine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8202 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N,N-DIMETHYL-p-TOLUIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0456 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.9366 g/cu cm at 20 °C, Relative density (water = 1): 0.9 | |

| Record name | Dimethyl-4-toluidine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8202 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N,N-DIMETHYL-p-TOLUIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0456 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 4.7 | |

| Record name | N,N-DIMETHYL-p-TOLUIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0456 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.17 [mmHg], 0.178 mm Hg at 25 °C | |

| Record name | N,N-Dimethyl-p-toluidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2197 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Dimethyl-4-toluidine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8202 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Clear colorless liquid, Colorless to brown oil | |

CAS No. |

99-97-8 | |

| Record name | N,N-DIMETHYL-P-TOLUIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17431 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dimethyl-p-toluidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99-97-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethyl-4-toluidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099978 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Dimethyl-p-toluidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1785 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, N,N,4-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N,4-Trimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0021832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-dimethyl-p-toluidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.551 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHYLTOLYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S8XC5939VU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Dimethyl-4-toluidine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8202 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N,N-DIMETHYL-p-TOLUIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0456 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

N,N-Dimethyl-p-toluidine chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

N,N-Dimethyl-p-toluidine (DMPT) is a tertiary amine primarily utilized as a polymerization accelerator in various industrial and medical applications. Its role in facilitating the curing process of resins, particularly in bone cements and dental materials, has made it a subject of considerable interest. This guide provides an in-depth overview of its chemical properties, structure, synthesis, and analytical methodologies, as well as insights into its toxicological profile.

Chemical Properties and Structure

This compound is a clear to light yellow oily liquid with a characteristic aromatic odor.[1] It is a combustible substance and is incompatible with strong oxidizing agents.[2]

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₁₃N |

| Molecular Weight | 135.21 g/mol [1] |

| Melting Point | -15 °C[3] |

| Boiling Point | 211 °C[3] |

| Density | 0.937 g/cm³ at 25 °C |

| Solubility | Insoluble in water; soluble in alcohol, ether, and chloroform. |

| Vapor Pressure | 0.1 hPa at 20 °C |

| Flash Point | 83 °C |

| Refractive Index | 1.5360 - 1.5470[4] |

Structural Information

-

IUPAC Name: N,N,4-trimethylaniline[5]

-

SMILES String: CN(C)c1ccc(C)cc1

-

InChI Key: GYVGXEWAOAAJEU-UHFFFAOYSA-N

Experimental Protocols

Synthesis of this compound

Two common methods for the synthesis of this compound are detailed below.

Method 1: Autoclave Synthesis with Methanol (B129727) and POCl₃

This industrial-scale synthesis involves the reaction of p-toluidine (B81030) with methanol in the presence of phosphorus oxychloride (POCl₃) as a catalyst under high temperature and pressure.

-

Reactants:

-

Procedure:

-

Introduce the mixture of p-toluidine, methanol, and POCl₃ into a 3-liter autoclave equipped with a stirrer.[6]

-

Seal the autoclave and heat the mixture to 280 °C.[6]

-

Maintain this temperature for approximately 3 hours, during which a pressure of about 60 bar will be established.[6]

-

After cooling, the resulting crude product is an oil containing approximately 94% this compound.[6]

-

Purification is achieved by negative pressure rectification.[4]

-

Method 2: Methylation with Dimethyl Sulfate (B86663)

This laboratory-scale synthesis utilizes dimethyl sulfate as the methylating agent at a lower temperature and atmospheric pressure.

-

Reactants:

-

p-toluidine

-

Dimethyl sulfate (mole ratio of toluidine to dimethyl sulfate = 3:5)[4]

-

Sodium hydroxide (B78521) (NaOH) solution for neutralization[4]

-

Anhydrous sodium sulfite (B76179) for drying[4]

-

-

Procedure:

-

Dissolve p-toluidine in distilled water and transfer to a three-mouth round bottom flask equipped with a stirrer.[4]

-

Slowly add dimethyl sulfate to the stirred solution while controlling the reaction temperature to around 60 °C.[4]

-

After the addition is complete, maintain the temperature at 60 °C for 30 minutes.[4]

-

Cool the reaction mixture to below 35 °C and slowly add NaOH solution to neutralize the reactants.[4]

-

The resulting crude product can be dehydrated with anhydrous sodium sulfite.[4]

-

Further purification can be achieved by vacuum distillation.[4]

-

Analytical Methodologies

The quantification of this compound is crucial for quality control and to assess its release from materials. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common analytical techniques employed.

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a widely used method for the analysis of DMPT, particularly in the context of its release from bone cements and dental materials.[3][7]

-

Instrumentation:

-

HPLC system with a UV-Vis detector.

-

Column: A reversed-phase C18 column is typically used.

-

-

Mobile Phase:

-

A mixture of acetonitrile (B52724) and water is a common mobile phase.[8] For separating isomers, a mobile phase containing a buffer (e.g., ammonium (B1175870) formate) and an organic modifier (e.g., acetonitrile) can be used on a mixed-mode column.[9]

-

-

Detection:

-

UV detection at a wavelength of 250 nm is suitable for N-Methyl-m-toluidine, a related compound, and can be adapted for DMPT.[8]

-

-

Sample Preparation:

-

Quantification:

-

A calibration curve is constructed by plotting the peak area of DMPT standards against their known concentrations.[8]

-

Gas Chromatography (GC)

GC with Flame Ionization Detection (FID) is another robust method for the purity assessment and quantification of DMPT.

-

Instrumentation:

-

Carrier Gas:

-

Helium at a flow rate of approximately 1.4 mL/minute.[2]

-

-

Oven Temperature Program:

-

Sample Preparation:

-

Samples are typically dissolved in a suitable solvent like n-hexane.[1]

-

-

Analysis:

-

The purity is determined by comparing the area of the main peak to the areas of any impurity peaks.[2]

-

Toxicity and Biological Effects

This compound has been the subject of toxicological studies due to its potential for human exposure from medical devices. Studies have shown that it can cause damage to organs through prolonged or repeated exposure and is toxic if swallowed, in contact with skin, or if inhaled.[10] Research suggests that oxidative damage is a key mechanism in its toxicity.[10][11]

Exposure to DMPT has been shown to induce transcriptomic alterations in the liver and nasal cavity of rats, characteristic of an anti-oxidative damage response, including the activation of the Nrf2 pathway.[12][13][14]

Below is a simplified representation of the proposed toxicity pathway.

Caption: Proposed toxicity pathway of this compound.

This diagram illustrates that upon exposure, this compound can undergo metabolic activation, leading to the generation of reactive oxygen species (ROS). The resulting oxidative stress can cause cellular damage, which may ultimately lead to toxicity and carcinogenicity. The activation of the Nrf2 pathway represents a cellular defense mechanism against this oxidative stress.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. certifico.com [certifico.com]

- 4. This compound cas 99-97-8 [minglangchem.com]

- 5. Dimethyl-p-toluidine | C9H13N | CID 7471 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. prepchem.com [prepchem.com]

- 7. High-performance liquid chromatography assay of this compound released from bone cements: evidence for toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. helixchrom.com [helixchrom.com]

- 10. Profiling molecular changes in this compound-induced nasal cavity toxicity | NIH Research Festival [researchfestival.nih.gov]

- 11. Molecular Changes in the Nasal Cavity after N, N-dimethyl-p-toluidine Exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Hepatic Transcriptomic Alterations for this compound (DMPT) and p-Toluidine after 5-day Exposure in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Hepatic transcriptomic alterations for this compound (DMPT) and p-toluidine after 5-day exposure in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

The Synthesis and Manufacture of N,N-Dimethyl-p-toluidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Dimethyl-p-toluidine (DMPT), a tertiary aromatic amine, is a versatile chemical intermediate and accelerator with significant applications across various industries, including the manufacturing of dyes, pesticides, dental materials, and industrial adhesives.[1][2] Its role as a polymerization accelerator, particularly for methyl methacrylate (B99206) monomers, has made it a high-production-volume chemical.[1] This technical guide provides an in-depth overview of the primary synthesis and manufacturing processes of this compound, tailored for researchers, scientists, and professionals in drug development. The guide details key experimental protocols, presents comparative quantitative data, and illustrates the core chemical pathways and industrial workflows.

Core Synthesis Methodologies

The industrial production of this compound is primarily achieved through the N-alkylation of p-toluidine (B81030). Several methods have been developed, each with distinct advantages concerning yield, purity, cost, and environmental impact. The most prominent methods include direct methylation with agents like dimethyl sulfate (B86663), high-temperature alkylation with methanol (B129727), and reductive amination.

Methylation using Dimethyl Sulfate

A common and well-established laboratory and industrial-scale method for synthesizing this compound involves the methylation of p-toluidine using dimethyl sulfate.[3] This method offers high yields under relatively mild conditions.

Experimental Protocol:

-

In a three-mouth round-bottom flask equipped with a stirrer, dissolve a quantified amount of p-toluidine in distilled water.

-

Slowly add dimethyl sulfate to the solution while stirring. A typical molar ratio of p-toluidine to dimethyl sulfate is 3:5.[4]

-

Maintain the reaction temperature at approximately 60°C for about 30 minutes.[4]

-

After the initial reaction, cool the mixture to below 35°C.

-

Slowly add a sodium hydroxide (B78521) (NaOH) solution to neutralize the reactants. This step typically results in a yield of the neutralized mixture of around 94%.[4]

-

The crude product can be dehydrated using anhydrous sodium sulfite.[4]

-

Purify the dehydrated crude product by negative pressure rectification (vacuum distillation) to obtain the final product with a total yield of about 90%.[4]

Safety Precaution: Dimethyl sulfate is highly toxic and carcinogenic; therefore, all handling must be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

High-Temperature Alkylation with Methanol

An alternative industrial method involves the direct alkylation of p-toluidine with methanol in the presence of an acid catalyst at high temperatures and pressures.[1][5] This process is often carried out in an autoclave.

Experimental Protocol:

-

Introduce a mixture of p-toluidine, methanol, and a catalyst, such as phosphorus oxychloride (POCl3), into an autoclave equipped with a stirrer. A representative mixture consists of 749 g of p-toluidine, 1,008 g of methanol, and 7.9 g of POCl3.[5]

-

Seal the autoclave and heat the mixture to 280°C.

-

Maintain this temperature for approximately 3 hours, during which the pressure will reach about 60 bar.[5]

-

After the reaction, cool the autoclave and collect the crude product. The resulting crude oil typically contains less than 1% p-toluidine, 1% N-methyl-p-toluidine, and 94% this compound.[5]

Reductive Amination (Eschweiler-Clarke Reaction)

Reductive amination provides another pathway to synthesize this compound. The Eschweiler-Clarke reaction is a specific type of reductive amination that methylates a primary or secondary amine using excess formic acid and formaldehyde.[6][7] This method is advantageous as it typically does not produce quaternary ammonium (B1175870) salts.[6]

General Experimental Protocol:

-

To the primary amine (p-toluidine), add an excess of formic acid and an aqueous solution of formaldehyde.[7]

-

Heat the reaction mixture, often to around 80-100°C, for several hours until the reaction is complete.[6][7]

-

Upon cooling, neutralize the reaction mixture with a base, such as sodium hydroxide.

-

Extract the product with an organic solvent (e.g., dichloromethane).

-

Wash and dry the organic layer.

-

Remove the solvent under reduced pressure and purify the crude product, typically by distillation, to yield the tertiary amine.

Quantitative Data Summary

The selection of a synthesis method often depends on a comparative analysis of key performance indicators such as yield, purity, and reaction conditions. The following table summarizes the available quantitative data for the described synthesis routes.

| Synthesis Method | Key Reactants | Catalyst/Reagent | Temperature (°C) | Pressure (bar) | Reaction Time | Reported Yield (%) | Purity of Crude Product |

| Methylation | p-toluidine, Dimethyl Sulfate | - | ~60 | Atmospheric | ~30 minutes | ~90 (total) | - |

| High-Temperature Alkylation | p-toluidine, Methanol | POCl3 | 280 | ~60 | ~3 hours | - | 94% DMPT, 1% N-methyl-p-toluidine, <1% p-toluidine |

| Catalytic Hydrogenation | N-methyl-p-toluidine, CO2, H2 | Au/Al2O3 | 140 | 8 | 7 hours | 98 | - |

Purification of this compound

The purity of this compound is crucial for its various applications. Common impurities include unreacted starting materials (p-toluidine), partially methylated products (N-methyl-p-toluidine), and byproducts from side reactions. Several techniques can be employed for purification:

-

Distillation: Vacuum distillation (negative pressure rectification) is a common method for purifying the final product, as it allows for separation based on boiling points at reduced temperatures, preventing degradation of the compound.[4]

-

Adsorption: Impurities such as primary and secondary amines can be removed by passing a solution of the crude tertiary amine in an organic solvent over an adsorbent like aluminum oxide.[8] The purified tertiary amine can then be recovered from the solvent.

-

Chromatography: For laboratory-scale purification and for achieving very high purity, column chromatography using silica (B1680970) gel or amine-functionalized silica can be effective. The use of a competing amine, like triethylamine, in the mobile phase can improve separation on standard silica gel.[9]

-

Acid-Base Extraction: A buffer-assisted method can be used to selectively separate primary, secondary, and tertiary amines from a mixture based on their differing basicities.[10]

Visualizing Synthesis Pathways and Manufacturing Workflows

Diagrams are essential tools for understanding the logical flow of chemical reactions and manufacturing processes. The following diagrams, created using the DOT language, illustrate the key synthesis pathways and a generalized industrial manufacturing workflow for this compound.

Synthesis Pathways

Caption: Key synthesis pathways for this compound.

Industrial Manufacturing Workflow

Caption: Generalized industrial manufacturing workflow for DMPT.

Conclusion

The synthesis and manufacturing of this compound can be achieved through several viable routes, with the choice of method depending on factors such as scale, desired purity, and economic considerations. The methylation with dimethyl sulfate and high-temperature alkylation with methanol are well-documented industrial processes, while reductive amination offers a classic alternative. A thorough understanding of these synthetic pathways, coupled with effective purification techniques, is essential for producing high-quality this compound for its diverse applications in research and industry. Continuous development in catalysis and process optimization will likely lead to even more efficient and sustainable manufacturing processes in the future.

References

- 1. certifico.com [certifico.com]

- 2. atamankimya.com [atamankimya.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound cas 99-97-8 [minglangchem.com]

- 5. prepchem.com [prepchem.com]

- 6. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 7. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]

- 8. US4255356A - Purification of tertiary amines using an adsorbent - Google Patents [patents.google.com]

- 9. biotage.com [biotage.com]

- 10. researchgate.net [researchgate.net]

Spectroscopic Analysis of N,N-Dimethyl-p-toluidine: A Technical Guide

This guide provides an in-depth overview of the spectroscopic data for N,N-Dimethyl-p-toluidine (CAS No: 99-97-8), a key intermediate in the synthesis of dyes, pesticides, and materials such as dental and bone cements. The document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive resource for the structural elucidation of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data Summary

The following sections present the quantitative spectroscopic data for this compound in a structured format to facilitate analysis and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the structure of organic molecules by observing the magnetic properties of atomic nuclei.[1][2]

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms in the molecule.[1] The data presented below was obtained in a deuterated chloroform (B151607) (CDCl₃) solvent.[3]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.0 | Doublet | 2H | Ar-H (ortho to -N(CH₃)₂) |

| ~6.6 | Doublet | 2H | Ar-H (meta to -N(CH₃)₂) |

| ~2.9 | Singlet | 6H | -N(CH₃ )₂ |

| ~2.2 | Singlet | 3H | Ar-CH₃ |

Note: Specific chemical shifts and coupling constants can vary slightly depending on the solvent and spectrometer frequency.

¹³C NMR (Carbon-13 NMR) Data

¹³C NMR spectroscopy provides information about the carbon framework of a molecule.[1] Due to the low natural abundance of the ¹³C isotope, proton decoupling is typically used to simplify the spectrum and enhance signal intensity.[1]

| Chemical Shift (δ) ppm | Assignment |

| ~148 | C -N (Aromatic) |

| ~129 | C -H (Aromatic) |

| ~127 | C -CH₃ (Aromatic) |

| ~113 | C -H (Aromatic) |

| ~40 | -N(C H₃)₂ |

| ~20 | Ar-C H₃ |

Note: Assignments are based on typical chemical shift ranges for substituted benzenes.[4]

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational excitations of its chemical bonds.[5] It is particularly useful for identifying the presence of specific functional groups.[6][7]

| Frequency (cm⁻¹) | Vibration Type | Functional Group Assignment |

| ~3000-2850 | C-H Stretch | Aliphatic (Methyl groups) |

| ~1615, 1520 | C=C Stretch | Aromatic Ring |

| ~1345 | C-N Stretch | Aromatic Amine |

| ~810 | C-H Bend | p-disubstituted benzene (B151609) (out-of-plane) |

Note: The data corresponds to a neat liquid sample analyzed via capillary cell or a vapor phase sample.[8][9]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes molecules and separates them based on their mass-to-charge (m/z) ratio, providing information about the molecular weight and fragmentation pattern of a compound.[10][11]

| Mass-to-Charge (m/z) | Relative Intensity (%) | Proposed Fragment |

| 135 | ~100 | [M]⁺ (Molecular Ion) |

| 134 | ~99 | [M-H]⁺ |

| 120 | ~35 | [M-CH₃]⁺ |

| 91 | ~19 | [C₇H₇]⁺ (Tropylium ion) |

Note: Data is based on Electron Ionization (EI) Mass Spectrometry.[12][13] The peak at m/z 135 corresponds to the molecular weight of this compound (C₉H₁₃N).[12]

Experimental Protocols

The following are generalized protocols for the spectroscopic techniques discussed. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the general steps for acquiring ¹H and ¹³C NMR spectra of an organic compound.[14]

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).[14][15]

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), to the solution to provide a reference signal at 0 ppm.[15]

-

Filtering: Filter the solution into a clean, 5 mm NMR tube to a height of about 4-5 cm.[14]

-

Instrumentation: Place the NMR tube into the spectrometer's probe.

-

Acquisition:

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

-

Acquire the proton-decoupled ¹³C NMR spectrum. This requires a larger number of scans than ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.[1]

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction. Calibrate the chemical shift scale using the TMS signal.

Infrared (IR) Spectroscopy

This protocol describes the thin solid/liquid film method, a common technique for analyzing pure liquid or solid samples.[16]

-

Sample Preparation (Liquid): As this compound is a liquid at room temperature, a "neat" spectrum can be obtained. Place 1-2 drops of the pure liquid between two polished salt plates (e.g., NaCl or KBr), which are transparent to IR radiation.[5][7]

-

Sample Preparation (Solid dissolved in solvent): Alternatively, dissolve a small amount of the sample in a volatile, IR-transparent solvent like methylene (B1212753) chloride.[16] Drop the solution onto a single salt plate and allow the solvent to evaporate, leaving a thin film of the compound.[16]

-

Instrumentation: Place the salt plate sandwich or the single plate into the sample holder of the FT-IR spectrometer.

-

Acquisition:

-

Acquire a background spectrum of the empty sample holder (or salt plates) to subtract atmospheric and instrumental interferences.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The instrument's software automatically ratios the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum. Identify the frequencies of major absorption bands.

Mass Spectrometry (MS)

This protocol outlines a general procedure for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., ~10-100 µg/mL) in a volatile organic solvent such as methanol, acetonitrile, or dichloromethane.[17] The solution must be free of precipitates.[17]

-

Instrumentation: The sample is introduced into the GC, which separates the components of the mixture before they enter the mass spectrometer.

-

Ionization: As the sample elutes from the GC column, it enters the ion source of the mass spectrometer. In the Electron Impact (EI) method, a high-energy electron beam bombards the molecules, causing them to lose an electron and form a positively charged molecular ion ([M]⁺) and various fragment ions.[11][18]

-

Mass Analysis: The generated ions are accelerated by an electric field and then deflected by a magnetic field.[18] The degree of deflection is dependent on the mass-to-charge ratio (m/z) of the ion.[11]

-

Detection: An electron multiplier or similar detector records the abundance of ions at each m/z value.

-

Data Processing: The instrument's software generates a mass spectrum, which is a plot of relative ion abundance versus m/z. The molecular ion peak is identified, and the fragmentation pattern is analyzed to deduce structural information.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the structural elucidation of a chemical compound like this compound using the spectroscopic methods described.

Caption: Logical workflow for spectroscopic analysis and structure determination.

References

- 1. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 2. NMR Spectroscopy [www2.chemistry.msu.edu]

- 3. This compound(99-97-8) 1H NMR spectrum [chemicalbook.com]

- 4. This compound(99-97-8) 13C NMR spectrum [chemicalbook.com]

- 5. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 6. amherst.edu [amherst.edu]

- 7. webassign.net [webassign.net]

- 8. spectrabase.com [spectrabase.com]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. fiveable.me [fiveable.me]

- 11. youtube.com [youtube.com]

- 12. Dimethyl-p-toluidine | C9H13N | CID 7471 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. dev.spectrabase.com [dev.spectrabase.com]

- 14. benchchem.com [benchchem.com]

- 15. web.mit.edu [web.mit.edu]

- 16. orgchemboulder.com [orgchemboulder.com]

- 17. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 18. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

An In-depth Technical Guide to the Solubility of N,N-Dimethyl-p-toluidine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of N,N-Dimethyl-p-toluidine (DMPT) in various organic solvents. Understanding the solubility of this compound is critical for its application in numerous fields, including as a polymerization accelerator for resins, a hardener for dental cements, and an intermediate in the synthesis of dyes and pharmaceuticals. This document offers a compilation of available solubility data, detailed experimental protocols for its determination, and a visual representation of the experimental workflow.

Quantitative Solubility Data

Below is a table summarizing the available solubility information and a template for recording experimentally determined solubility values.

| Solvent | Temperature (°C) | Solubility | Molar Solubility (mol/L) | Method | Reference |

| Water | 25 | ~455 mg/L | ~0.0034 | Gravimetric | [7] |

| Water | 37 | 650 mg/L | ~0.0048 | Not Specified | [3][8] |

| Ethanol | Ambient | Miscible | - | Not Specified | [3][5][6][8][9] |

| Ether | Ambient | Miscible | - | Not Specified | [3][5][6][8] |

| Chloroform | Ambient | Miscible | - | Not Specified | [3][6] |

| Carbon Tetrachloride | Ambient | Soluble | - | Not Specified | [8][9] |

| Methanol | 25 | (Experimental data needed) | |||

| Acetone | 25 | (Experimental data needed) | |||

| Ethyl Acetate | 25 | (Experimental data needed) | |||

| Toluene | 25 | (Experimental data needed) | |||

| Hexane | 25 | (Experimental data needed) | |||

| Dimethyl Sulfoxide (DMSO) | 25 | (Experimental data needed) |

Experimental Protocol: Determination of Solubility via Shake-Flask Method and UV/Vis Spectrophotometry

This protocol details a reliable and widely used method for determining the thermodynamic solubility of this compound in an organic solvent.[10][11]

Principle

An excess of this compound is equilibrated with the solvent of interest at a constant temperature. After equilibrium is reached, the undissolved solute is separated, and the concentration of the dissolved solute in the supernatant is quantified using UV/Vis spectrophotometry, leveraging the Beer-Lambert law.[12]

Materials and Equipment

-

This compound (high purity)

-

Organic solvent of interest (analytical grade)

-

Analytical balance

-

Thermostatic shaker or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

UV/Vis spectrophotometer

-

Quartz cuvettes

Procedure

Part A: Preparation of Standard Solutions and Calibration Curve

-

Prepare a stock solution: Accurately weigh a known mass of this compound and dissolve it in a known volume of the chosen organic solvent to prepare a stock solution of a high, known concentration.

-

Prepare a series of standard solutions: Perform serial dilutions of the stock solution to obtain a series of at least five standard solutions with decreasing, known concentrations.

-

Measure absorbance: Determine the wavelength of maximum absorbance (λmax) for this compound in the specific solvent by scanning the UV spectrum of one of the standard solutions. Measure the absorbance of each standard solution at this λmax.

-

Construct the calibration curve: Plot a graph of absorbance versus concentration for the standard solutions. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²), which should be close to 1.[12]

Part B: Equilibration and Sample Preparation

-

Prepare supersaturated solutions: Add an excess amount of this compound to a known volume of the organic solvent in several sealed vials. The excess solid should be clearly visible.

-

Equilibration: Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[1][11]

-

Phase separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. To ensure complete separation of the undissolved solid, centrifuge the samples at a high speed.[10]

-

Sample collection: Carefully withdraw an aliquot of the clear supernatant using a pipette. For further certainty of removing any suspended particles, the collected supernatant can be filtered through a chemically inert syringe filter.[13]

Part C: Analysis

-

Dilute the sample: Accurately dilute the collected supernatant with the organic solvent to a concentration that falls within the linear range of the previously constructed calibration curve.

-

Measure sample absorbance: Measure the absorbance of the diluted sample at the determined λmax using the UV/Vis spectrophotometer.

-

Calculate solubility: Use the equation from the calibration curve to calculate the concentration of the diluted sample. Multiply this concentration by the dilution factor to determine the solubility of this compound in the organic solvent at the specified temperature.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Workflow for solubility determination using the shake-flask method and UV/Vis analysis.

References

- 1. enamine.net [enamine.net]

- 2. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 3. atamankimya.com [atamankimya.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound, 99% | Fisher Scientific [fishersci.ca]

- 6. labsolu.ca [labsolu.ca]

- 7. researchgate.net [researchgate.net]

- 8. Dimethyl-p-toluidine | C9H13N | CID 7471 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. scribd.com [scribd.com]

- 11. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 12. benchchem.com [benchchem.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

The Role of N,N-Dimethyl-p-toluidine in Polymerization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Dimethyl-p-toluidine (DMPT) is a tertiary amine widely employed as a potent accelerator for the free-radical polymerization of acrylic and polyester (B1180765) resins. Its primary function is to facilitate the curing process at ambient temperatures, a critical requirement in medical and dental applications where thermal curing is not feasible. DMPT is a key component of binary redox initiator systems, most commonly paired with benzoyl peroxide (BPO). This technical guide provides an in-depth exploration of the mechanism of action of DMPT, presenting quantitative data on its effects on polymerization kinetics, detailed experimental protocols for its characterization, and visual diagrams to elucidate the core chemical pathways and workflows.

Core Mechanism of Action: The DMPT/BPO Redox System

At ambient temperatures, the thermal decomposition of benzoyl peroxide (BPO) into reactive free radicals is a slow process, insufficient for many practical applications requiring rapid setting times.[1][2] DMPT acts as an accelerator, dramatically increasing the rate of radical generation through a redox reaction.

The mechanism is initiated by a nucleophilic attack of the nitrogen atom of the tertiary amine (DMPT) on the weak oxygen-oxygen peroxide bond of BPO. This interaction leads to the cleavage of the peroxide bond and the formation of a benzoyloxy radical and a cation-radical of the amine.[3] The cation-radical is unstable and subsequently fragments, typically through the loss of a proton from an adjacent carbon, to generate a carbon-centered α-aminoalkyl radical.[4]

Both the benzoyloxy radical and the α-aminoalkyl radical are capable of initiating the polymerization of vinyl monomers, such as methyl methacrylate (B99206) (MMA), by attacking the monomer's carbon-carbon double bond. This process converts the monomer into a radical, which then propagates by adding to subsequent monomer units, leading to the formation of a polymer chain.

References

An In-Depth Technical Guide to the Physical and Chemical Properties of N,N-Dimethyl-p-toluidine (CAS 99-97-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Dimethyl-p-toluidine (DMPT), registered under CAS number 99-97-8, is an aromatic tertiary amine with significant applications in industrial and medical fields. Primarily, it functions as a potent polymerization accelerator, particularly in the curing of acrylate (B77674) and polyester (B1180765) resins.[1] This property has led to its widespread use in the formulation of dental composites, bone cements, and industrial adhesives.[2] This technical guide provides a comprehensive overview of the physical, chemical, and toxicological properties of this compound, supported by experimental data and methodologies.

Chemical Identification and General Properties

This compound is a substituted aromatic amine with the chemical formula C₉H₁₃N.[3] Its IUPAC name is N,N,4-trimethylaniline.[3] The molecule consists of a benzene (B151609) ring substituted with a dimethylamino group and a methyl group at the para position.

Table 1: General and Identification Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 99-97-8 | [3] |

| Molecular Formula | C₉H₁₃N | [3] |

| Molecular Weight | 135.21 g/mol | [3] |

| IUPAC Name | N,N,4-trimethylaniline | [3] |

| Synonyms | Dimethyl-p-toluidine, N,N-Dimethyl-4-methylaniline, p-(Dimethylamino)toluene | [3] |

| Appearance | Clear, colorless to light yellow oily liquid.[3][4] The technical-grade product may appear as a yellow-brown viscous liquid.[3][5] | |

| Odor | Aromatic, amine-like | [3][6] |

Physical Properties

The physical characteristics of this compound are well-documented, making it suitable for a variety of applications where its liquid state and solubility are advantageous.

Table 2: Physical Properties of this compound

| Property | Value | Reference(s) |

| Melting Point | -15 °C | [7] |

| Boiling Point | 211-215 °C at 1013 hPa | [7][8] |

| Density | 0.937 - 0.94 g/cm³ at 20-25 °C | [3][6][7] |

| Vapor Pressure | 0.1 hPa at 20 °C | [7] |

| Flash Point | 76 - 83 °C | [7][9] |

| Autoignition Temperature | 425 °C | [7] |

| Refractive Index | 1.5366 - 1.5475 at 20 °C | [3][10] |

| Solubility | Insoluble in water.[3] Miscible with alcohol, ether, and chloroform.[4] | |

| Log Kₒw (Octanol/Water Partition Coefficient) | 2.81 | [6] |

Chemical Properties and Reactivity

As a tertiary aromatic amine, this compound exhibits characteristic reactivity. It is stable under recommended storage conditions.[3]

-

Reactivity with Acids: It neutralizes acids in exothermic reactions to form salts and water.[11]

-

Incompatibilities: It is incompatible with strong oxidizing agents, isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides.[11]

-

Decomposition: When heated to decomposition, it emits toxic vapors of nitrogen oxides (NOx).[3]

-

Polymerization Accelerator: Its primary industrial use is as an accelerator in the redox initiator-accelerator system for the free-radical polymerization of monomers like methyl methacrylate.[12] It acts in conjunction with an initiator, typically benzoyl peroxide.[12][13]

Experimental Protocols

Synthesis of this compound

A common laboratory and industrial synthesis method involves the methylation of p-toluidine.

Protocol: Methylation of p-toluidine

-

Reactants: A mixture of p-toluidine, methanol, and a catalytic amount of phosphorus oxychloride (POCl₃) is prepared.[14]

-

Reaction Conditions: The mixture is placed in a high-pressure autoclave.[14]

-

The autoclave is sealed and heated to approximately 280 °C for several hours, during which a pressure of around 60 bar is generated.[14]

-

Purification: The resulting crude product, containing this compound as the major component, can be purified by distillation.[14]

Analytical Determination

High-performance liquid chromatography (HPLC) and gas chromatography (GC) are standard methods for the analysis of this compound.

Protocol: HPLC Analysis of this compound in Dental Materials

-

Sample Preparation: Solid-phase extraction is employed to isolate the analyte from the material matrix.[6]

-

Instrumentation: An HPLC system equipped with a UV detector is used.[6]

-

Mobile Phase and Column: While specific conditions vary, a common approach for aromatic amines involves reversed-phase chromatography. For isomers of toluidine, a core-shell mixed-mode reversed-phase cation-exchange column like Coresep 100 has been shown to be effective, with a mobile phase consisting of acetonitrile (B52724) and a buffer, where the retention time is controlled by the organic content, buffer concentration, and pH.[15]

-

Detection: UV detection is typically performed at a wavelength suitable for aromatic compounds.[6]

Signaling and Reaction Pathways

Role in Free-Radical Polymerization

This compound is a key component in the initiation of polymerization for materials like dental resins and bone cements. It acts as an accelerator in a redox reaction with an initiator, such as benzoyl peroxide (BPO), to generate free radicals.[13]

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. This compound, a Component in Dental Materials, Causes Hematologic Toxic and Carcinogenic Responses in Rodent Model Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dimethyl-p-toluidine | C9H13N | CID 7471 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

- 6. certifico.com [certifico.com]

- 7. This compound for synthesis 99-97-8 [sigmaaldrich.com]

- 8. atamankimya.com [atamankimya.com]

- 9. ICSC 0456 - this compound [inchem.org]

- 10. Toxicology and carcinogenesis studies of this compound (CAS No. 99-97-8) in F344/N rats and B6C3F1/N mice (gavage studies) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 99-97-8 CAS | this compound | Amines & Amine Salts | Article No. 03428 [lobachemie.com]

- 12. Poly(methyl methacrylate) - Wikipedia [en.wikipedia.org]

- 13. This compound crosslinker enables acrylic-based resin with seamless adhesion and high performance - RSC Applied Polymers (RSC Publishing) [pubs.rsc.org]

- 14. prepchem.com [prepchem.com]

- 15. helixchrom.com [helixchrom.com]

An In-depth Technical Guide to the Thermal Decomposition Products of N,N-Dimethyl-p-toluidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of N,N-Dimethyl-p-toluidine (DMPT), a compound frequently used as a polymerization accelerator in various industrial and medical applications. Due to a lack of extensive direct studies on the thermal decomposition of DMPT, this guide synthesizes available data on DMPT's general properties and draws parallels from the thermal degradation of analogous aromatic amines to predict its decomposition products and pathways.

Introduction to this compound

This compound, also known as N,N,4-trimethylaniline, is a tertiary aromatic amine. It is a colorless to pale yellow oily liquid with a characteristic amine-like odor. DMPT is widely utilized as a catalyst in the polymerization of materials such as acrylic resins and bone cements.[1] Its primary function is to accelerate the decomposition of initiators, typically peroxides, to generate free radicals and initiate polymerization at ambient temperatures. Given its application in materials that may be subjected to heat during processing or use, understanding its thermal stability and decomposition products is of critical importance for safety, material performance, and regulatory compliance.

Upon heating to decomposition, this compound is known to emit toxic fumes, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2). However, a more detailed analysis of its thermal breakdown reveals a more complex mixture of products.

Predicted Thermal Decomposition Products

The following table summarizes the predicted thermal decomposition products of this compound based on these analogies. The quantitative data presented is hypothetical and intended to illustrate a plausible distribution of products under pyrolysis conditions. Actual yields will vary depending on the specific experimental conditions (e.g., temperature, heating rate, atmosphere).

| Product Name | Molecular Formula | Predicted Abundance (mol%) | Notes |

| Methane | CH₄ | 15 - 25 | From cleavage of methyl groups. |

| Toluene | C₇H₈ | 10 - 20 | From cleavage of the dimethylamino group. |

| p-Toluidine | C₇H₉N | 5 - 15 | From demethylation. |

| N-Methyl-p-toluidine | C₈H₁₁N | 10 - 20 | From single demethylation. |

| Aniline | C₆H₇N | 2 - 8 | From cleavage of both methyl and p-methyl groups. |

| Indole/Skatole derivatives | C₈H₇N / C₉H₉N | 1 - 5 | From intramolecular cyclization reactions. |

| Biphenyl derivatives | C₁₂H₁₀ | < 5 | From recombination of phenyl radicals. |

| Nitrogen Oxides (NOx) | NOx | Variable | Formed in the presence of oxygen. |

| Carbon Monoxide (CO) | CO | Variable | Incomplete combustion product. |

| Carbon Dioxide (CO₂) | CO₂ | Variable | Complete combustion product. |

Proposed Thermal Decomposition Pathways

The thermal decomposition of this compound likely proceeds through a free-radical mechanism. The initiation step involves the homolytic cleavage of the weakest bonds in the molecule, which are the C-N bonds of the dimethylamino group.

A proposed decomposition pathway is illustrated in the diagram below:

Caption: Proposed thermal decomposition pathways of this compound.

Experimental Protocols for Analysis

The identification and quantification of thermal decomposition products are typically performed using hyphenated analytical techniques such as Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) and Thermogravimetric Analysis coupled with Fourier-Transform Infrared Spectroscopy (TGA-FTIR).

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

This method allows for the thermal decomposition of a sample in an inert atmosphere followed by the separation and identification of the resulting volatile products.

Experimental Workflow:

Caption: A typical experimental workflow for Py-GC-MS analysis.

Methodology:

-

Sample Preparation: A small amount of this compound (typically in the microgram range) is placed in a pyrolysis sample cup.

-

Pyrolysis: The sample is rapidly heated to a set temperature (e.g., 700 °C) in an inert atmosphere (e.g., helium).

-

Gas Chromatography: The volatile decomposition products are swept into a gas chromatograph and separated on a capillary column (e.g., a non-polar or medium-polar column). The oven temperature is programmed to elute compounds with a wide range of boiling points.

-

Mass Spectrometry: The separated compounds are introduced into a mass spectrometer, ionized (typically by electron ionization), and fragmented. The resulting mass spectra are used to identify the compounds by comparison with spectral libraries (e.g., NIST/Wiley).

Thermogravimetric Analysis-Fourier-Transform Infrared Spectroscopy (TGA-FTIR)

This technique provides information on the thermal stability of a material and allows for the identification of the evolved gases by their infrared absorption spectra.

Methodology:

-

Sample Preparation: A few milligrams of this compound are placed in a TGA sample pan.

-

Thermogravimetric Analysis: The sample is heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen or air). The weight loss of the sample is recorded as a function of temperature.

-

Evolved Gas Analysis: The gases evolved during the decomposition are continuously transferred via a heated transfer line to the gas cell of an FTIR spectrometer.

-

FTIR Spectroscopy: Infrared spectra of the evolved gases are collected at different temperatures. The characteristic absorption bands are used to identify the functional groups and, consequently, the evolved gas molecules (e.g., CO, CO₂, NOx, hydrocarbons, and amines).

Data Presentation

The data obtained from these analytical techniques can be presented in various formats to facilitate interpretation and comparison.

TGA Data: A plot of weight loss versus temperature provides the decomposition profile of the material. The derivative of this curve (DTG) shows the temperatures at which the rate of weight loss is at its maximum.

FTIR Data: A 3D plot of absorbance versus wavenumber and temperature (or time) can be generated to visualize the evolution of different gaseous products as a function of temperature.

GC-MS Data: A chromatogram showing the separation of the pyrolysis products is obtained. Each peak in the chromatogram corresponds to a different compound, which can be identified by its mass spectrum. The peak area can be used for semi-quantitative or quantitative analysis.

Conclusion

The thermal decomposition of this compound is a complex process that can generate a variety of products, some of which are toxic. While direct and comprehensive studies on its thermal degradation are limited, a predictive understanding can be achieved by examining its chemical structure and drawing parallels with analogous aromatic amines. The use of advanced analytical techniques such as Py-GC-MS and TGA-FTIR is essential for the detailed characterization of the decomposition products and for elucidating the underlying reaction mechanisms. This knowledge is crucial for ensuring the safe handling and use of this compound in all its applications and for the development of more thermally stable materials.

Disclaimer: The information provided in this document regarding the specific thermal decomposition products and their quantitative distribution is based on chemical principles and analogies to related compounds, and not on direct, comprehensive experimental studies of this compound thermal decomposition. This guide is intended for informational purposes for a technical audience and should be supplemented with direct experimental validation for any critical applications.

References

The Historical Development and Discovery of N,N-Dimethyl-p-toluidine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Dimethyl-p-toluidine (DMPT), a tertiary aromatic amine, has carved a significant niche in the landscape of industrial chemistry. From its foundational role as a dye intermediate in the burgeoning synthetic chemical industry of the 19th century to its contemporary applications as a high-performance polymerization accelerator in dental and biomedical materials, the journey of DMPT is a compelling narrative of chemical innovation. This technical guide provides a comprehensive overview of the historical development, discovery, and evolving synthesis of this compound, offering valuable insights for researchers, scientists, and professionals in drug development and materials science.

Historical Context and Discovery

The discovery of this compound is intrinsically linked to the pioneering work on aromatic amines and the rise of the synthetic dye industry in the mid-19th century. While a definitive record of the first synthesis of DMPT and its discoverer remains elusive in readily available literature, its origins can be traced through the timeline of related chemical discoveries.

A pivotal precursor to DMPT, p-toluidine (B81030) , was first isolated and named in 1845 by James Sheridan Muspratt and August Wilhelm von Hofmann . This discovery laid the groundwork for the exploration of toluidine derivatives.

The synthesis of the closely related compound, N,N-Dimethylaniline (DMA) , was first reported in 1850 by the eminent German chemist August Wilhelm von Hofmann . His method involved the methylation of aniline (B41778) using methyl iodide. This development was a cornerstone in the understanding of N-alkylation of aromatic amines and provided a clear precedent for the synthesis of other N,N-dialkylated aromatic amines, including DMPT.

Given the intense research into aniline and its homologues for the production of synthetic dyes during this period, it is highly probable that this compound was first synthesized shortly after 1850 by reacting p-toluidine with a methylating agent, following the methodology established by Hofmann for aniline. Its initial application would have been as an intermediate in the synthesis of various dyestuffs.

Evolution of Synthesis Methodologies

The synthesis of this compound has evolved from early laboratory-scale preparations to sophisticated industrial processes. The core principle, however, remains the N-methylation of p-toluidine.

Early Synthetic Approaches (Circa 19th Century)

The earliest methods for the synthesis of DMPT would have mirrored Hofmann's synthesis of DMA. These methods typically involved the reaction of p-toluidine with a methylating agent.

Experimental Protocol: Hypothetical 19th-Century Synthesis of this compound

-

Reactants:

-

p-Toluidine

-

Methyl iodide (or Dimethyl sulfate)

-

A weak base (e.g., sodium carbonate) to neutralize the acid formed during the reaction.

-

-

Procedure:

-

p-Toluidine is dissolved in a suitable solvent (e.g., ethanol).

-

An excess of methyl iodide is added to the solution.

-

A weak base is added to the reaction mixture.

-

The mixture is heated under reflux for several hours.

-

After cooling, the solvent is removed by distillation.

-

The residue is treated with a stronger base (e.g., sodium hydroxide) to liberate the free amine.

-

The this compound is then purified by distillation.

-

This early method, while effective, suffered from drawbacks such as the high cost and toxicity of methyl iodide and the formation of quaternary ammonium (B1175870) salt by-products.

Modern Industrial Synthesis

Contemporary industrial production of this compound focuses on cost-effectiveness, high yield, and purity. The most common methods involve the methylation of p-toluidine using more economical and manageable methylating agents like methanol (B129727) or dimethyl sulfate (B86663).[1]

Experimental Protocol: Industrial Synthesis of this compound using Methanol

-

Reactants:

-

p-Toluidine

-

Methanol

-

Acid catalyst (e.g., sulfuric acid or phosphoric acid)

-

-

Procedure:

-

p-Toluidine, methanol, and an acid catalyst are charged into a high-pressure autoclave.

-

The mixture is heated to a high temperature (e.g., 200-300°C) under pressure.

-

The reaction is carried out for several hours.

-

After the reaction is complete, the autoclave is cooled, and the pressure is released.

-

The reaction mixture is neutralized with a base (e.g., sodium hydroxide).

-

The crude this compound is then purified by fractional distillation.[1]

-

Another prevalent industrial method utilizes dimethyl sulfate as the methylating agent.

Experimental Protocol: Industrial Synthesis of this compound using Dimethyl Sulfate

-

Reactants:

-

p-Toluidine

-

Dimethyl sulfate

-

Sodium hydroxide

-

-

Procedure:

-

p-Toluidine is mixed with an aqueous solution of sodium hydroxide.

-

Dimethyl sulfate is added dropwise to the mixture while maintaining the temperature.

-

The reaction is typically exothermic and requires cooling to control the temperature.

-

After the addition is complete, the mixture is stirred for a period to ensure complete reaction.

-

The organic layer containing this compound is separated.

-

The crude product is washed and then purified by vacuum distillation.[2]

-

Data Presentation

Physical and Chemical Properties of this compound

| Property | Value |

| Chemical Formula | C₉H₁₃N |

| Molar Mass | 135.21 g/mol |

| Appearance | Colorless to pale yellow oily liquid |

| Odor | Amine-like |

| Melting Point | -15 °C |

| Boiling Point | 211-212 °C |

| Density | 0.937 g/cm³ |

| Solubility in Water | Slightly soluble |

| Solubility in Organic Solvents | Soluble in ethanol, ether, acetone, benzene |

| CAS Number | 99-97-8 |

Comparison of Historical and Modern Synthesis Methods

| Feature | Historical Method (Hypothetical) | Modern Industrial Method (Methanol) | Modern Industrial Method (Dimethyl Sulfate) |

| Methylating Agent | Methyl iodide | Methanol | Dimethyl sulfate |

| Reaction Conditions | Reflux | High temperature and pressure | Controlled temperature (often cooled) |

| Catalyst | Not always required | Acid catalyst (e.g., H₂SO₄) | Base (e.g., NaOH) |

| Yield | Moderate | High | High |

| By-products | Quaternary ammonium salts | Water | Sodium sulfate |

| Cost-effectiveness | Low | High | Moderate |

| Safety Concerns | High (toxic reagent) | Moderate (high pressure) | High (toxic and corrosive reagent) |

Mandatory Visualizations

Caption: Timeline of the historical development of this compound.

Caption: General workflow for the synthesis of this compound.

Conclusion

The history of this compound is a microcosm of the evolution of organic synthesis, from its 19th-century origins driven by the quest for new colors to its present-day role in advanced materials. While the specific moment of its discovery is not prominently documented, its development is a clear and logical progression from the foundational work of chemical pioneers like Muspratt and Hofmann. The continued industrial importance of DMPT underscores the enduring legacy of these early discoveries and the ongoing innovation in synthetic chemistry. This guide provides a foundational understanding of the historical and technical aspects of this compound, offering a valuable resource for professionals in the chemical and biomedical fields.

References

N,N-Dimethyl-p-toluidine: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for N,N-Dimethyl-p-toluidine (DMPT). Understanding these parameters is critical for ensuring the chemical's integrity, experimental reproducibility, and safety in research, development, and manufacturing environments.

Chemical Stability Profile

This compound is a tertiary aromatic amine that is generally stable under normal, ambient conditions.[1][2] However, its stability can be compromised by exposure to certain environmental factors and incompatible materials.

Key Stability Characteristics:

-

Thermal Stability: The compound is stable at ambient temperatures.[3] However, it is a combustible liquid and can form explosive mixtures with air upon intense heating.[4] When heated to decomposition, it emits toxic vapors of nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[5]

-

Light Sensitivity: Exposure to direct sunlight should be avoided as the compound is sensitive to light.

-

Air Sensitivity: this compound is sensitive to air.[2] Long-term exposure to air can lead to degradation.

-